Reldesemtiv

Overview

Description

Reldesemtiv is a small molecule, fast skeletal muscle troponin activator that sensitizes the sarcomere to calcium, leading to increased muscle force in response to sub-tetanic nerve stimulation . It is primarily being investigated for its potential to treat conditions characterized by muscle weakness, such as amyotrophic lateral sclerosis and spinal muscular atrophy .

Mechanism of Action

Target of Action

Reldesemtiv, a second-generation fast skeletal muscle troponin activator (FSTA), primarily targets the fast skeletal muscle troponin complex . This complex plays a crucial role in muscle contraction and is responsible for most bodily movements .

Mode of Action

This compound interacts with its target by binding to the fast skeletal muscle troponin complex . This binding potentially potentiates troponin C compacting, characterized by reduced exposure to solvent molecules . The interaction between this compound and the binding site residues involves conventional and carbon hydrogen bonds, pi-alkyl, pi-sulfur, and halogen interactions .

Biochemical Pathways

The binding of this compound to the fast skeletal muscle troponin complex leads to a slow release of calcium ions . This slow release results in the sensitization of the subunit to calcium . The biochemical pathway affected by this compound is therefore the calcium signaling pathway, which plays a vital role in muscle contraction.

Pharmacokinetics

It has demonstrated increased muscle force generation in a phase 1 clinical trial , suggesting good bioavailability.

Result of Action

The molecular effect of this compound’s action is the potentiation of troponin C compacting, leading to the slow release of calcium ions . On a cellular level, this results in an increase in skeletal muscle contractility . This increased contractility can amplify the muscle response to motor neuron input, thereby increasing muscle power and stamina .

Biochemical Analysis

Biochemical Properties

Reldesemtiv interacts with the fast skeletal muscle troponin complex, increasing its affinity for calcium . This amplifies the muscle cell response to neural input, leading to increased force production at submaximal muscle stimulation frequencies . The binding of this compound possibly potentiates troponin C compacting, characterized by reduced exposure to solvent molecules, which could favor the slow release of calcium ions and the resultant sensitization of the subunit to calcium .

Cellular Effects

This compound has been shown to have a calcium-sensitizing effect and to increase skeletal muscle force in response to nerve stimulation . It also potentiates troponin C compacting, which could favor the slow release of calcium ions and the resultant sensitization of the subunit to calcium .

Molecular Mechanism

This compound exerts its effects at the molecular level through a selective interaction with the fast skeletal muscle troponin complex . This interaction increases the complex’s affinity for calcium, amplifying the muscle cell response to neural input . The binding of this compound possibly potentiates troponin C compacting, which could favor the slow release of calcium ions and the resultant sensitization of the subunit to calcium .

Temporal Effects in Laboratory Settings

In a phase 2, double-blind, placebo-controlled study, the effects of oral this compound were evaluated in patients with spinal muscular atrophy . Changes from baseline to weeks 4 and 8 were determined, and this compound demonstrated increased muscle force generation .

Metabolic Pathways

The specific metabolic pathways that this compound is involved in were not found in the search results. Given its interaction with the fast skeletal muscle troponin complex, it is likely that it plays a role in the calcium signaling pathway .

Transport and Distribution

The specific transport and distribution mechanisms of this compound within cells and tissues were not found in the search results. Given its interaction with the fast skeletal muscle troponin complex, it is likely that it is transported to the sites where this complex is located .

Subcellular Localization

The specific subcellular localization of this compound was not found in the search results. Given its interaction with the fast skeletal muscle troponin complex, it is likely that it is localized to the sites where this complex is located .

Preparation Methods

The synthesis of Reldesemtiv involves property-based optimization of high throughput screening hits to improve free exposure and in vivo muscle activation potency . The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. the development process typically involves multiple steps of chemical reactions, purification, and characterization to ensure the desired pharmacological properties .

Chemical Reactions Analysis

Reldesemtiv undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Reldesemtiv has several scientific research applications, including:

Comparison with Similar Compounds

Reldesemtiv is a second-generation fast skeletal muscle troponin activator, developed to improve upon the first-generation compound, tirasemtiv . Compared to tirasemtiv, this compound has shown increased muscle force generation and improved pharmacokinetic properties . Other similar compounds include:

This compound’s uniqueness lies in its improved selectivity and potency in activating fast skeletal muscle troponin, making it a promising candidate for treating muscle weakness in neuromuscular diseases .

Biological Activity

Reldesemtiv, also known as CK-2127107, is a next-generation fast skeletal muscle troponin activator (FSTA) developed by Cytokinetics. It has been primarily investigated for its potential therapeutic applications in conditions characterized by muscle weakness, such as amyotrophic lateral sclerosis (ALS) and spinal muscular atrophy (SMA). This article summarizes the biological activity of this compound, including its mechanism of action, clinical trial results, and relevant case studies.

This compound enhances muscle contractility by sensitizing the sarcomere to calcium ions. It achieves this by slowing the rate of calcium release from the regulatory troponin complex in fast skeletal muscle fibers. This mechanism leads to increased force generation during submaximal stimulation frequencies, making it particularly beneficial in conditions where muscle fatigue is prevalent .

1. FORTITUDE-ALS Trial

The FORTITUDE-ALS trial was a Phase 2 clinical study that evaluated the efficacy and safety of this compound in 458 patients with ALS. The primary endpoint was the change from baseline in percent predicted slow vital capacity (SVC) at 12 weeks. Secondary endpoints included the ALS Functional Rating Scale - Revised (ALSFRS-R) and muscle strength assessments.

- Results : Although the primary analysis did not reach statistical significance (p=0.11), post-hoc analyses suggested a 27% reduction in the decline of SVC when pooling all active treatment groups compared to placebo (p=0.10) . Adverse events were similar across treatment groups, with nausea and fatigue being the most common side effects .

2. COURAGE-ALS Trial

The COURAGE-ALS trial was a Phase 3 study designed to further assess this compound's efficacy in ALS patients but was halted due to futility after interim analysis showed no significant benefit compared to placebo.

- Endpoints : The primary efficacy endpoint was the change from baseline to 24 weeks in ALSFRS-R scores, with secondary endpoints including time to respiratory insufficiency and survival rates .

3. SMA Clinical Studies

In patients with SMA, this compound demonstrated dose-dependent increases in endurance measures, such as the Six-Minute Walk Distance (6MWD). In one study, patients receiving 450 mg twice daily showed a significant increase of 35.63 meters at week four compared to placebo (p=0.0037) . These findings suggest that this compound may enhance physical performance in this population.

Data Tables

| Study | Population | Primary Endpoint | Result | Significance |

|---|---|---|---|---|

| FORTITUDE-ALS | ALS Patients | Change in SVC at 12 weeks | Numerical reduction vs placebo | p=0.11 |

| COURAGE-ALS | ALS Patients | Change in ALSFRS-R at 24 weeks | Stopped for futility | Not applicable |

| SMA Phase 2 Study | SMA Patients | Change in 6MWD | Significant increase at higher dose | p=0.0037 |

Case Studies

Case Study: Efficacy in ALS

In a subgroup analysis of the FORTITUDE-ALS trial, it was observed that patients receiving any dose of this compound showed trends toward improvement across all primary endpoints compared to placebo. Notably, patients taking riluzole along with this compound experienced a statistically significant reduction in decline on the ALSFRS-R Total Score at week 12 (p=0.018) .

Case Study: Safety Profile

Across multiple trials, this compound has shown an acceptable safety profile, with most adverse events being mild to moderate. A notable observation was a dose-dependent decrease in estimated glomerular filtration rate and transient transaminase elevations in about 5% of patients, which resolved after discontinuation of the drug .

Properties

IUPAC Name |

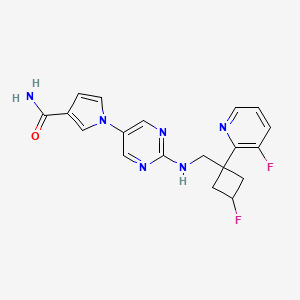

1-[2-[[3-fluoro-1-(3-fluoropyridin-2-yl)cyclobutyl]methylamino]pyrimidin-5-yl]pyrrole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F2N6O/c20-13-6-19(7-13,16-15(21)2-1-4-23-16)11-26-18-24-8-14(9-25-18)27-5-3-12(10-27)17(22)28/h1-5,8-10,13H,6-7,11H2,(H2,22,28)(H,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQXWPWOCXGARRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(CNC2=NC=C(C=N2)N3C=CC(=C3)C(=O)N)C4=C(C=CC=N4)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F2N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1345410-31-2 | |

| Record name | Reldesemtiv [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1345410312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Reldesemtiv | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15256 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | RELDESEMTIV | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4S0HBYW6QE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.